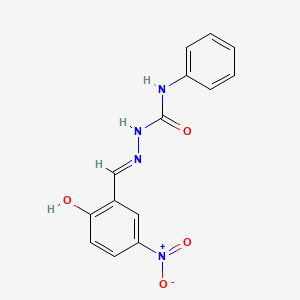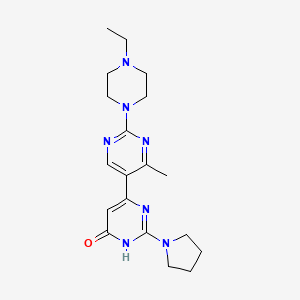![molecular formula C13H15N3O3S B6118409 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B6118409.png)
6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone, also known as PD184352, is a small molecule inhibitor that targets the extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in regulating cell growth, differentiation, and survival. PD184352 has been extensively studied for its potential use in cancer therapy and other diseases.
作用機序
6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone works by inhibiting the activity of the MEK1/2 proteins, which are upstream of the ERK pathway. MEK1/2 proteins activate the ERK pathway, which leads to cell growth and survival. By inhibiting MEK1/2, 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone blocks the ERK pathway and prevents cell growth and survival.
Biochemical and Physiological Effects:
6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has also been shown to have anti-inflammatory effects and reduce the production of cytokines, which are involved in inflammation.
実験室実験の利点と制限
6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in vitro experiments. It is also highly selective for the MEK1/2 proteins, which reduces the risk of off-target effects. However, 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in some assays. It also has a short half-life, which can limit its effectiveness in vivo experiments.
将来の方向性
There are several future directions for research on 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone. One direction is to study its potential use in combination therapy with other cancer drugs. 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has been shown to enhance the effectiveness of other cancer drugs, such as vemurafenib and trametinib. Another direction is to study its potential use in treating other diseases, such as Alzheimer's disease and heart disease. 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has been shown to have neuroprotective effects and reduce cardiac hypertrophy in animal models. Finally, further research is needed to optimize the synthesis and formulation of 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone for use in clinical trials.
合成法
6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone can be synthesized using several methods, including the reaction of 4-methoxyphenylacetic acid with thioacetic acid, followed by the reaction with 2-bromoethylamine and 6-amino-4(1H)-pyrimidinone. Another method involves the reaction of 4-methoxyphenylacetic acid with 2-mercaptoethanol, followed by the reaction with 2-bromoethylamine and 6-amino-4(1H)-pyrimidinone.
科学的研究の応用
6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cells, including melanoma, lung cancer, breast cancer, and pancreatic cancer. 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone works by blocking the ERK pathway, which is often overactive in cancer cells. In addition to cancer therapy, 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and heart disease.
特性
IUPAC Name |
4-amino-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-18-9-2-4-10(5-3-9)19-6-7-20-13-15-11(14)8-12(17)16-13/h2-5,8H,6-7H2,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRJSYHQFMKDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6118329.png)

![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxy-1-piperidinyl)pyridine](/img/structure/B6118343.png)
![3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6118350.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyridinylmethyl)methanamine](/img/structure/B6118365.png)
![2-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6118369.png)
![1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6118371.png)
![ethyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6118379.png)
![N-(3-chloro-4-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6118385.png)
![1'-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,4'-bipiperidin-3-ol](/img/structure/B6118389.png)
![N-[1-(2-chlorophenyl)ethyl]-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6118397.png)

![5-(2,6-dimethoxyphenyl)-N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6118424.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine](/img/structure/B6118428.png)